molecular formula C16H31NO B5998183 [1-(4-Tert-butylcyclohexyl)piperidin-3-yl]methanol

[1-(4-Tert-butylcyclohexyl)piperidin-3-yl]methanol

Cat. No.: B5998183
M. Wt: 253.42 g/mol
InChI Key: UPGAKBQSTUYKIB-UHFFFAOYSA-N
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Description

[1-(4-Tert-butylcyclohexyl)piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring substituted with a tert-butylcyclohexyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Tert-butylcyclohexyl)piperidin-3-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Tert-butylcyclohexyl Group: The tert-butylcyclohexyl group is introduced via a substitution reaction, often using tert-butylcyclohexyl chloride as the reagent.

    Introduction of the Methanol Group: The final step involves the addition of a methanol group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Reaction Temperatures: Maintaining specific temperatures to optimize reaction rates and product stability.

    Use of Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.

    Purification Techniques: Utilizing methods such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Tert-butylcyclohexyl)piperidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halides and other nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various alcohols and amines.

    Substitution Products: Compounds with different functional groups replacing the methanol group.

Scientific Research Applications

[1-(4-Tert-butylcyclohexyl)piperidin-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and its role as a ligand in biochemical studies.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1-(4-Tert-butylcyclohexyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(4-Tert-butylcyclohexyl)piperidin-3-yl]methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, tert-butylcyclohexyl group, and methanol group makes it a versatile compound with diverse applications.

Properties

IUPAC Name

[1-(4-tert-butylcyclohexyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-16(2,3)14-6-8-15(9-7-14)17-10-4-5-13(11-17)12-18/h13-15,18H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGAKBQSTUYKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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